2-Methyl-8-hydroxyquinoxaline
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Description
2-Methyl-8-hydroxyquinoline, also known as 8-Hydroxyquinaldine, is a chemical compound with the molecular formula C10H9NO . It is a derivative of quinoline with a methyl group at the 2nd position and a hydroxy group at the 8th position . This compound is also referred to by other names such as 2-Methyl-8-quinolinol, 2-Methyloxine, 8-Hydroxy-2-methylquinoline, and 2-methylquinolin-8-ol .
Synthesis Analysis
The synthesis of 2-Methyl-8-hydroxyquinoline has been achieved through various methods. For instance, a new zinc complex, [Zn(mq)2], (mq = 2-methyl-8-hydroxyquinoline) was prepared via an electrochemical route from the oxidation of zinc metal in the presence of 2-methyl-8-hydroxyquinoline in a fast and facile process . Similarly, a lead complex, [Pb(mq)2], was prepared via an electrochemical route from the oxidation of lead metal in the presence of 2-methyl-8-hydroxyquinoline .Molecular Structure Analysis
The molecular structure of 2-Methyl-8-hydroxyquinoline can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 159.1846 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyl-8-hydroxyquinoline are not detailed in the search results, it’s known that quinoxaline derivatives, which include 2-Methyl-8-hydroxyquinoline, have been used in various chemical reactions due to their rich and diverse biological activities .Safety and Hazards
Future Directions
Quinoxalines, including 2-Methyl-8-hydroxyquinoline, have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases. They are considered to have a great future in medicinal chemistry . They are also being studied for their potential applications in organic light-emitting diodes (OLEDs) due to their unique optical and electronic properties .
Properties
IUPAC Name |
3-methylquinoxalin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-5-10-7-3-2-4-8(12)9(7)11-6/h2-5,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERQSNVRWGQJNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC=C(C2=N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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